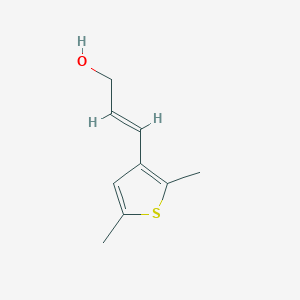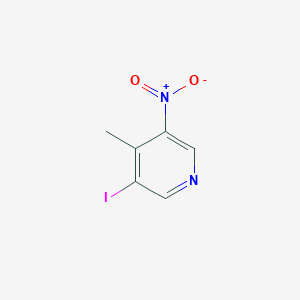
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a thiophene ring substituted with two methyl groups and a propenol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-acetyl-2,5-dimethylthiophene with appropriate aldehydes under basic conditions. For example, the reaction of 3-acetyl-2,5-dimethylthiophene with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide in ethanol can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Applications De Recherche Scientifique
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(dimethylamino)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one: This compound has a similar thiophene ring structure but with a dimethylamino group instead of a propenol side chain.
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: This bis-chalcone derivative features two thiophene rings connected by a phenylene group.
Uniqueness
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of a propenol side chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H12OS |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H12OS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-4,6,10H,5H2,1-2H3/b4-3+ |
Clé InChI |
VXIPANIKWWIQDY-ONEGZZNKSA-N |
SMILES isomérique |
CC1=CC(=C(S1)C)/C=C/CO |
SMILES canonique |
CC1=CC(=C(S1)C)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)









![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)
